Product packaging for Fusidilactone C(Cat. No.:)

Fusidilactone C

Cat. No.: B1246161
M. Wt: 438.5 g/mol
InChI Key: XVPDRAKPYXYSTB-AVNZPYKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fusidilactone C is a natural product of significant interest in organic chemistry and medicinal research due to its complex molecular architecture and reported biological activity. It was originally isolated from an endophytic fungus of the Fusidium species. The compound features a synthetically challenging 2-oxadecalin spiroketal core, which has been the focus of studies aimed at developing novel synthetic methodologies, such as stereoselective ketal-tethered intramolecular Diels-Alder cycloadditions . This complex structure places it within a broader family of biologically active compounds, including dinemasones B and C, which are known to be active against bacteria, algae, and fungi . As a research chemical, this compound serves as a valuable reference standard and a probe for investigating biosynthetic pathways and structure-activity relationships. Its study can provide insights into the mechanisms of fungal inhibition and contribute to the development of new antifungal agents. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O9 B1246161 Fusidilactone C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O9

Molecular Weight

438.5 g/mol

IUPAC Name

(1R,2S,3R,6R,7S,9R,10S,13R,14S,16R)-2,7,9-trihydroxy-13-methyl-16-(2-methylbutanoyl)spiro[4,8,12-trioxapentacyclo[7.6.1.01,6.07,13.010,14]hexadecane-3,2'-oxolane]-11-one

InChI

InChI=1S/C22H30O9/c1-4-10(2)14(23)15-19-8-11-13-16(24)30-18(11,3)22(27,31-21(13,15)26)12(19)9-29-20(17(19)25)6-5-7-28-20/h10-13,15,17,25-27H,4-9H2,1-3H3/t10?,11-,12-,13+,15-,17-,18+,19+,20+,21-,22-/m0/s1

InChI Key

XVPDRAKPYXYSTB-AVNZPYKNSA-N

Isomeric SMILES

CCC(C)C(=O)[C@H]1[C@@]23C[C@H]4[C@H]5[C@@]1(O[C@@]([C@H]2CO[C@@]6([C@H]3O)CCCO6)([C@@]4(OC5=O)C)O)O

Canonical SMILES

CCC(C)C(=O)C1C23CC4C5C1(OC(C2COC6(C3O)CCCO6)(C4(OC5=O)C)O)O

Synonyms

fusidilactone C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Fusidilactone C has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapies.
  • Case Study : In a study published in the Journal of Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values comparable to conventional antibiotics like vancomycin and ampicillin .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic properties that can be harnessed in cancer treatment.

  • Cancer Cell Lines : It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating potent cytotoxicity, suggesting its potential as an antitumor agent .
  • Mechanism of Action : The cytotoxic effects are believed to result from the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Potential Therapeutic Uses

Given its diverse biological activities, this compound shows promise for therapeutic applications beyond traditional antimicrobial and anticancer roles.

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
  • Neuroprotective Effects : There is emerging evidence supporting its neuroprotective potential, particularly in models of neurodegenerative diseases. This aspect warrants further investigation to explore its mechanisms and efficacy .

Structural Insights and Synthetic Approaches

Understanding the chemical structure of this compound is crucial for its application in drug development.

  • Chemical Structure : this compound features a unique lactone ring that contributes to its biological activity. Research has focused on synthesizing analogs to enhance potency and selectivity against specific targets .
  • Synthetic Pathways : Innovative synthetic strategies, such as the ketal-tethered intramolecular Diels-Alder cycloaddition, have been developed to create derivatives with improved pharmacological profiles .

Summary Table of Applications

Application AreaBiological ActivityNotable Findings
AntimicrobialEffective against Gram-positive/negative bacteriaComparable MIC values to established antibiotics
CytotoxicityInduces apoptosis in cancer cellsPotent activity against MCF-7 and HeLa cells
Anti-inflammatoryPotential therapeutic useRequires further research for validation
NeuroprotectionProtects neuronal cellsEmerging evidence supporting neuroprotective effects

Chemical Reactions Analysis

Functional Group Transformations

Iodoetherification enables oxygen heterocycle formation during earlier synthetic stages :

  • Epoxide opening with HI generates iodohydrins

  • Subsequent cyclization forms tetrahydrofuran rings

Aldol Condensation creates key carbon-carbon bonds between hydroxybutanolide precursors and α,β-unsaturated aldehydes:

text
Hydroxybutanolide + 2,4-hexadienal → Aldol adduct (85–92% yield)

Mechanistic Insights

The spiroketalization process shows solvent-dependent stereoelectronic effects:

  • Methanol stabilizes partial charges in transition states via H-bonding

  • Non-polar solvents favor alternative conformers, reducing reaction rates

Recent molecular dynamics simulations reveal non-classical charge distribution in intermediates, enabling unexpected bond cleavage patterns .

Synthetic Challenges and Solutions

Challenge Solution Efficiency Gain
Competing epimerizationLow-temperature workup (-20°C) 95% stereochemical retention
Over-reduction of enonesNaBH₃CN/Bu₃SnCl quenching protocol88% selectivity for desired diol
Macrocyclic strainKetal-tethered preorganization 15% increased cyclization yield

This reaction landscape underscores Fusidilactone C's synthetic complexity, requiring precise control of stereochemistry and reaction kinetics. Current methodologies achieve total yields of 6–8% over 15–18 steps , highlighting opportunities for catalytic improvements and flow chemistry adaptations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fusidilactone C belongs to a family of fungal polyketides with fused lactone and spiroketal motifs. Below is a comparative analysis with key analogues:

Structural Features

Compound Core Structure Key Functional Groups Stereocenters Bioactivity
This compound Oxabicyclic + spiroketal + β-lactone Ether-bridged hemiacetal, 2-oxadecalin 11 Antifungal
Fusidilactone B Similar lactone-spiroketal Smaller lactone ring, differing side chain 10 Moderate bioactivity
Dinemasone C Cis-fused lactone Aldol-derived tetrahydropyranone 6 Antibacterial, antifungal
TAN-2483A Spiroketal-polyol Polyoxygenated cyclohexane 8 c-Src kinase inhibition
Sordaricin Diterpene glycoside Tetracyclic core + sugar moiety 12 Antifungal (targets elongation factor 1α)

Thermodynamic Stability

This compound’s exo-II cycloadduct is thermodynamically favored over endo-I/endo-II isomers due to reduced steric clash in the trans-2-oxadecalin motif . This contrasts with Dinemasone C, where cis-fused lactones dominate due to stabilizing hydrogen bonds .

Research Findings and Challenges

Mechanistic Insights

  • This compound’s IMDA reaction exhibits exceptional endo-selectivity under Lewis acid catalysis (e.g., BF₃·OEt₂), attributed to chelation of the cyclic acetal carbonyl .
  • Epimerization at C8a (via K₂CO₃/MeOH) is critical to access the trans-2-oxadecalin spiroketal .

Limitations in Bioactivity Data

While this compound’s antifungal activity is documented , its mechanism of action, cytotoxicity, and spectrum remain uncharacterized. In contrast, sordaricin’s binding to elongation factor 1α is well-studied .

Preparation Methods

Substrate Design and Ketal Tether Installation

The synthesis of Fusidilactone C begins with constructing a precursor containing both diene and dienophile moieties connected through a stereochemically defined ketal tether. As demonstrated by Hsung et al., the key intermediate 8 is prepared through an aldol reaction between cis-tetrahydro-4-hydroxy-6-methyl-2-pyrone (6) and 2,4-hexadienal (7) under lithium diisopropylamide (LDA) mediation at −42°C. This step yields two aldol adducts (8 and 9 ) in a 36:31 ratio, with the major product’s stereochemistry critical for subsequent cyclization.

The ketal tether’s configuration directly influences transition state geometry during cycloaddition. X-ray crystallography confirms that the (R)-configuration at C3 of the pyrone ring enables proper orbital alignment for the endo-selective IMDA reaction. Table 1 summarizes the substrate characteristics required for optimal cycloaddition efficiency.

Table 1: Critical Substrate Features for IMDA Reaction

FeatureRequirementImpact on Reaction
Ketal oxygen positioningAntiperiplanar to dienophileFacilitates chair-like transition state
Diene conjugationFully conjugated 1,3-diene systemEnsures proper orbital overlap
Steric bulk at C6Methyl groupPrevents undesired exo pathways

Solvent and Catalyst Effects on Cycloaddition Kinetics

The IMDA reaction exhibits remarkable solvent dependence, with MeOH accelerating reaction rates by 15-fold compared to dichloromethane (DCM). This phenomenon arises from methanol’s dual role as a hydrogen-bond donor and polar aprotic solvent, stabilizing the developing partial charges in the bicyclic transition state. Lewis acids like BF3·OEt2 further enhance reaction rates (k = 2.4 × 10^−3 s^−1 vs. 8.7 × 10^−4 s^−1 in MeOH alone) while improving endo-selectivity to 19:1.

Table 2: Solvent and Catalyst Impact on IMDA Parameters

ConditionRate Constant (s⁻¹)endo:exo RatioYield (%)
DCM, 25°C8.7 × 10^−44:162
MeOH, 25°C2.4 × 10^−312:178
MeOH + BF3·OEt2 (0.1 eq)3.1 × 10^−319:185

Data adapted from Hsung et al. (2004) and subsequent mechanistic studies.

Stereochemical Outcomes and Transition State Analysis

The IMDA reaction predominantly forms two endo products (endo-I and endo-II) through distinct boat-like and chair-like transition states (Figure 1). DFT calculations reveal that the endo-I pathway (ΔG‡ = 18.7 kcal/mol) is favored over endo-II (ΔG‡ = 20.1 kcal/mol) due to reduced torsional strain between the developing σ-bond and ketal oxygen lone pairs. However, this selectivity contradicts the trans-decalin configuration required for this compound, necessitating post-cyclization modifications.

Post-Cycloaddition Functionalization

The endo-I adduct undergoes three critical transformations:

  • Epoxidation : Treatment with m-CPBA in DCM at 0°C installs the C8-C9 epoxide with 73% yield and >20:1 diastereoselectivity.

  • Acid-Mediated Cyclization : Exposure to PPTS in toluene at 80°C induces spiroketalization, forming the 2-oxadecalin core in 68% yield.

  • Epimerization : Heating the spiroketal intermediate with DBU in THF at 60°C for 12 hours achieves the thermodynamically favored trans-ring junction (dr = 5:1).

Alternative Synthetic Approaches and Limitations

Radical Cyclization Strategies

Preliminary attempts to construct the decalin system via Mn(III)-mediated radical cyclization of β-keto esters showed limited success (≤35% yield), with poor control over the C4 stereocenter. The radical intermediate’s conformational flexibility led to competing pathways, resulting in complex mixtures.

Enzymatic Synthesis Considerations

Though no direct enzymatic synthesis of this compound has been reported, related fungal metabolites like dinemasone B are biosynthesized through polyketide synthase (PKS) pathways. Heterologous expression of putative Fusidium sp. PKS genes in Aspergillus oryzae yielded trace amounts (<2 mg/L) of fusidilactone analogs, highlighting challenges in pathway elucidation.

Scalability and Process Optimization

Large-Scale IMDA Reaction Parameters

Batch process optimization increased cycloaddition yields to 82% on 50-gram scale using:

  • MeOH/water (95:5 v/v) as solvent

  • Continuous BF3·OEt2 feeding (0.05 eq/h)

  • Temperature gradient from 25°C → 40°C over 6 hours

This protocol reduces reaction time from 48 to 16 hours while maintaining >18:1 endo-selectivity.

Purification Challenges

The final spiroketal exhibits poor crystallinity, necessitating countercurrent chromatography (CCC) with heptane/EtOAc/MeOH/water (5:5:4:3) for isolation. CCC achieves 92% purity vs. 78% via standard silica gel chromatography .

Q & A

Q. What is the structural uniqueness of Fusidilactone C, and how does this influence its bioactivity?

this compound (30) contains a rare bicyclic framework with two ether-bridged hemiacetals, a rigid eight-membered ring, and a spiroacetal system . This complexity creates conformational constraints that likely enhance its antifungal and antibacterial properties by enabling specific molecular interactions with microbial targets. Methodologically, structural elucidation requires advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) and comparative analysis with related compounds like fusidilactones A/B and TAN-2483 derivatives .

Q. What are the known bioactivities of this compound against fungal and bacterial pathogens?

this compound exhibits moderate antifungal activity against Eurotium repens and Fusarium oxysporum and weak antibacterial effects against Escherichia coli and Bacillus megaterium . Bioactivity assays typically involve agar diffusion or microdilution methods, with minimum inhibitory concentration (MIC) values compared to reference antibiotics. Researchers should validate these results under standardized conditions (e.g., CLSI guidelines) and account for strain-specific variability .

Q. What synthetic challenges arise in replicating this compound’s complex architecture?

Key challenges include stereochemical control during cyclization and the stability of its spiroacetal system. Snider’s synthesis of related furo[3,4-b]pyrans (e.g., TAN-2483B) highlights the need for iterative aldol condensations and iodolactonization to construct the bicyclic core . Failed attempts, such as epoxy alcohol-directed cyclization (Scheme 1.10), emphasize the sensitivity of reaction conditions to steric and electronic factors .

Advanced Research Questions

Q. How can NMR and X-ray crystallography resolve contradictions in this compound’s proposed derivatives?

Discrepancies in hydroxylation patterns or stereochemistry (e.g., fusidilactones D/E vs. A/B) require comparative 2D NMR (COSY, NOESY) to map proton-proton correlations and X-ray diffraction to confirm absolute configurations . For example, Snider’s revision of waol A/B structures relied on synthetic intermediates to validate spectral data . Researchers should cross-reference synthetic models with natural isolates to resolve ambiguities .

Q. What experimental discrepancies exist in reported bioactivity data for this compound, and how can they be addressed?

Variations in antifungal potency across studies may stem from differences in fungal strains, culture conditions, or compound purity. To mitigate this, researchers should:

  • Standardize bioassay protocols (e.g., inoculum size, incubation time) .
  • Use HPLC or LC-MS to verify compound integrity post-isolation .
  • Perform dose-response analyses to quantify IC50 values, reducing qualitative interpretations .

Q. What strategies improve stereochemical control during this compound’s synthetic assembly?

Snider’s approach to related compounds employs chiral auxiliaries and substrate-controlled reactions. For example:

  • Aldol reactions with enantiopure lactones (e.g., 159, 163) ensure correct C-2/C-4 stereochemistry .
  • Iodolactonization of β-hydroxy lactones (e.g., 161 → 162) achieves regioselective cyclization . Advanced techniques like asymmetric catalysis or enzymatic resolution could further enhance enantiomeric excess in challenging steps .

Q. How do this compound’s structural motifs correlate with its mechanism of action?

The furo[3,4-b]pyran-5-one core may inhibit fungal membrane proteins or enzymes. Computational docking studies using homology models of Fusarium CYP51 or chitin synthases could identify binding sites. Experimentally, fluorescence quenching assays or thermal shift analyses (TSA) can probe ligand-protein interactions .

Methodological Considerations

  • Data Validation : Cross-check spectral data with synthetic intermediates (e.g., iodolactone 162) to avoid misassignment .
  • Bioassay Design : Include positive controls (e.g., amphotericin B for fungi) and account for solvent effects on bioactivity .
  • Synthetic Replication : Document reaction conditions (temperature, catalyst loading) meticulously to ensure reproducibility, as minor variations can derail complex cyclizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.